

An In-depth Technical Guide to 2,6-Dimethoxy-4-propylphenol

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Compound of Interest

Compound Name: 2,6-Dimethoxy-4-propylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential experimental evaluation, and context of **2,6-Dimethoxy-4-propylphenol**. Given the limited specific research on this molecule, this document also outlines generalized experimental protocols relevant to its chemical class and suggests a potential workflow for its investigation.

Core Molecular Data

2,6-Dimethoxy-4-propylphenol, also known as 4-Propylsyringol, is a phenolic compound belonging to the class of methoxyphenols.^[1] Its fundamental molecular and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ O ₃	[2][3]
Molecular Weight	196.24 g/mol	[2][3][4]
CAS Number	6766-82-1	[2][4]
IUPAC Name	2,6-dimethoxy-4-propylphenol	
Synonyms	4-Propyl-2,6-dimethoxyphenol, 4-Propylsyringol	[5]
Physical Form	Liquid	
Density	1.06 g/cm ³	[2]

Context and Potential Applications

While specific research on **2,6-Dimethoxy-4-propylphenol** is limited, its structural relatives and general classifications provide context for its potential applications:

- **Flavoring Agent:** It is recognized as a flavor enhancer for oral administration.[5]
- **Precursor and Synthesis:** The compound is noted as an organic solvent used in the synthesis of pharmaceuticals and agricultural chemicals and is a precursor for lignin.[2]
- **Potential Biomarker:** **2,6-Dimethoxy-4-propylphenol** has been detected in fishes, suggesting it could be a potential biomarker for the consumption of these foods.[1]
- **Antioxidant Potential:** Phenolic compounds, particularly those with methoxy groups like syringaldehyde derivatives, are known for their antioxidant properties.[6] This suggests that **2,6-Dimethoxy-4-propylphenol** may exhibit similar activities.

Suggested Experimental Protocols

Given its structure as a phenolic compound, a primary area of investigation would be its antioxidant capacity. The following are detailed, generalized protocols for common antioxidant assays that would be suitable for evaluating **2,6-Dimethoxy-4-propylphenol**.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

- **Preparation of DPPH Solution:** Prepare a working solution of DPPH in methanol or ethanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
- **Preparation of Test Compound:** Prepare a stock solution of **2,6-Dimethoxy-4-propylphenol** in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations to be tested.
- **Assay Performance:**
 - In a 96-well plate, add a specific volume of the DPPH working solution to each well.
 - Add an equal volume of the diluted test compound or a standard antioxidant (like Ascorbic Acid or Trolox) to the corresponding wells.
 - For the blank, add the solvent used for the test compound instead of the compound itself.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes. The reaction time can be optimized.
- **Measurement:** Measure the absorbance of each well at 517 nm using a microplate reader.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.[\[6\]](#)

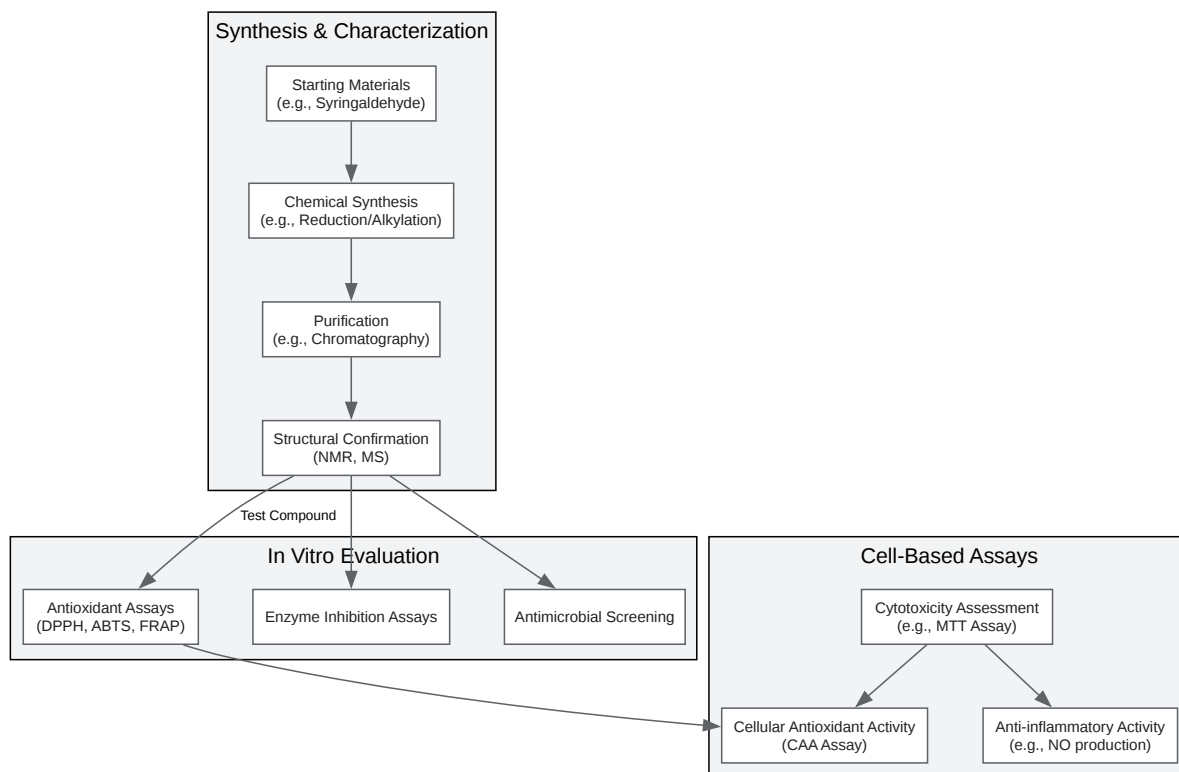
This assay is based on the ability of antioxidants to quench the long-lived ABTS radical cation (ABTS•+).

Methodology:

- Preparation of ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
- Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[7]
- Preparation of Test Compounds: Prepare serial dilutions of **2,6-Dimethoxy-4-propylphenol** and a standard antioxidant.
- Assay Performance:
 - Add a large volume (e.g., 190 μ L) of the ABTS•+ working solution to each well of a 96-well plate.
 - Add a small volume (e.g., 10 μ L) of the diluted test compound or standard.[7]
- Incubation: Incubate the plate in the dark at room temperature for approximately 6-10 minutes.[7]
- Measurement: Measure the absorbance at 734 nm.
- Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

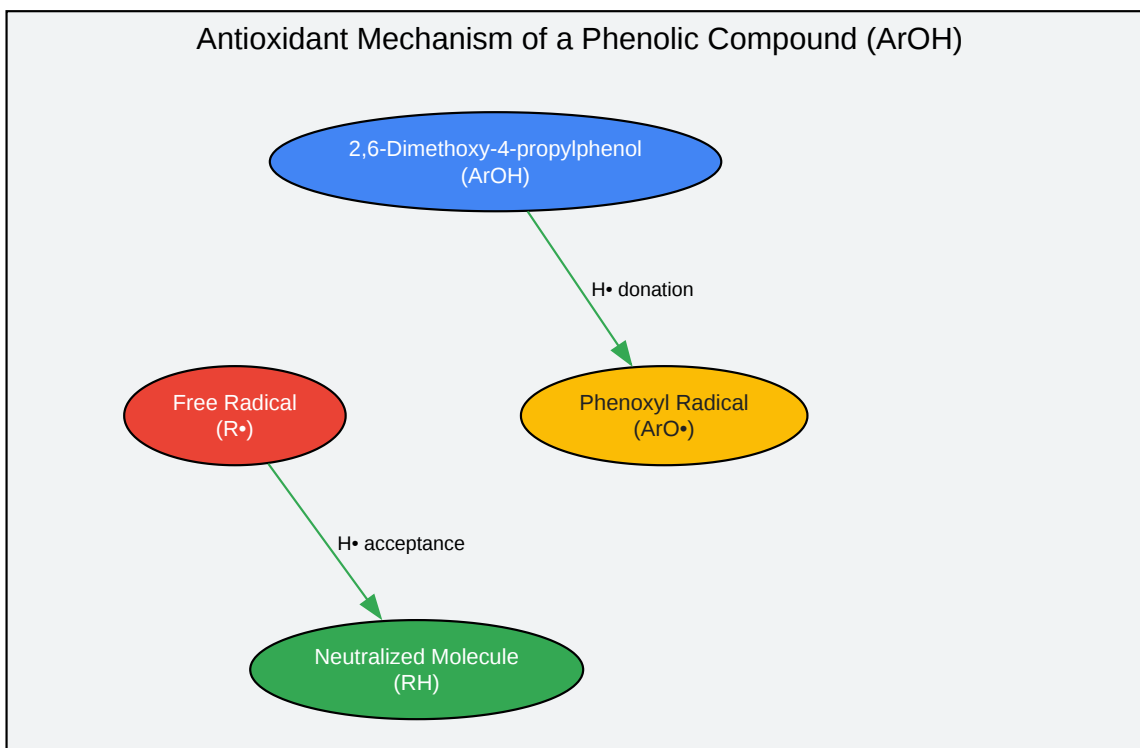
Visualized Workflows and Pathways

The following diagrams illustrate a potential research workflow for investigating **2,6-Dimethoxy-4-propylphenol** and the general mechanism of action for phenolic antioxidants.



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Caption: Proposed research workflow for **2,6-Dimethoxy-4-propylphenol**.



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Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.

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